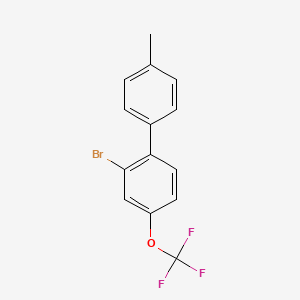

2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl

Description

2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 2' position, a methyl group at the 4 position, and a trifluoromethoxy (OCF₃) group at the 4' position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom offers reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization .

The synthesis of such biphenyl derivatives often involves halogenation and substitution reactions. For instance, describes the use of N-bromosuccinimide (NBS) to brominate a biphenyl ethanone intermediate under reflux conditions, a method adaptable to introducing bromine at specific positions . Similarly, trifluoromethoxy groups can be incorporated via boronic acid coupling or nucleophilic substitution, as seen in sulfonamide derivatives () .

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)15)19-14(16,17)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLMSVFLAOONLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A plausible route involves coupling 4-methylphenylboronic acid with 2-bromo-4-(trifluoromethoxy)iodobenzene. This method, analogous to the synthesis of 2-methyl-4'-nitrobiphenyl, leverages palladium catalysts (e.g., Pd(PPh₃)₄) to forge the biphenyl bond.

Example Protocol :

-

Preparation of 2-bromo-4-(trifluoromethoxy)iodobenzene :

-

Coupling Reaction :

Negishi Coupling

An alternative employs a zincate intermediate, as demonstrated in the synthesis of mesityl-substituted biphenyls. Here, 4-methylphenylzinc chloride couples with 2-bromo-4-(trifluoromethoxy)iodobenzene under Ni or Pd catalysis.

Advantages :

-

Tolerance for sensitive functional groups (e.g., trifluoromethoxy).

-

Higher yields in sterically hindered systems compared to Suzuki.

Limitations :

-

Requires anhydrous conditions and inert atmosphere.

Directed Ortho-Bromination Strategies

Introducing bromine at the 2' position post-coupling is challenging due to the trifluoromethoxy group’s para-directing effect. Two approaches are viable:

Transition Metal-Catalyzed C–H Bromination

Using Pd(OAc)₂ and N-bromosuccinimide (NBS), bromination occurs selectively at the ortho position relative to the biphenyl linkage. This method mirrors bromination in polyhalogenated arenes.

Conditions :

Directed Lithiation-Bromination

Employing a directing group (e.g., amide) at the 4-methyl position enables ortho-lithiation followed by quenching with Br₂. Subsequent removal of the directing group yields the desired bromide.

Example :

-

Install a pivaloyl group at the 4-methyl position via Friedel-Crafts acylation.

-

Treat with LDA at −78°C to generate aryl lithium, then add Br₂.

-

Hydrolyze the pivaloyl group with HCl/EtOH.

Trifluoromethoxylation Methods

The 4'-trifluoromethoxy group is introduced via:

Nucleophilic Displacement

Reaction of 4'-hydroxybiphenyl with trifluoromethyl triflate (TFMT) in the presence of a base (e.g., Cs₂CO₃).

Conditions :

Oxidative Trifluoromethylation

Copper-mediated coupling of aryl boronic acids with trifluoromethyl sulfonium salts, though less common for aryl ethers.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl bond formation | 75–85% | High functional group tolerance | Requires pre-halogenated partners |

| Directed C–H Bromination | Ortho-bromination | 60–70% | Avoids pre-functionalization | Competing para selectivity |

| Negishi Coupling | Organozinc coupling | 70–80% | Effective for hindered systems | Sensitive to moisture/oxygen |

Experimental Optimization and Challenges

-

Purification : Column chromatography using hexane/ethyl acetate (9:1) effectively isolates the target compound.

-

Side Reactions : Over-bromination and homo-coupling of aryl halides may occur, mitigated by stoichiometric control and catalyst screening.

-

Scale-Up : Pilot-scale reactions (100 g) show reduced yields (~60%) due to heat dissipation issues during exothermic coupling steps .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Dehalogenated or reduced trifluoromethoxy derivatives.

Scientific Research Applications

Industrial Production

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Key factors include:

- Temperature Control : Maintaining optimal temperatures during reactions.

- Pressure Management : Adjusting pressure to facilitate reactions.

- Purification Techniques : Utilizing recrystallization or chromatography for purification.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The introduction of the trifluoromethoxy group may enhance potency against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Cu5 | 2 | High potency against Staphylococci |

| Cu4 | 4 | Strong inhibition of S. epidermidis |

| Reference Compounds | Varies | Comparative efficacy |

Case Studies

- Antimicrobial Study : A study evaluating various trifluoromethoxy-containing compounds found that those with halogen substitutions exhibited significantly lower MIC values against Staphylococcus aureus, suggesting potential antimicrobial properties for 2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl.

- Anticancer Research : Investigations into related trifluoromethoxy compounds revealed their ability to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play roles in cancer metastasis. The binding affinity of these compounds suggests a potential pathway for therapeutic application in oncology.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several avenues for future research are suggested:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms of action.

- In Vivo Studies : Evaluating biological activity in animal models to assess therapeutic efficacy and safety.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce toxicity.

Mechanism of Action

The mechanism of action of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine, methyl, and trifluoromethoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Biphenyl Derivatives

Substituent Effects on Properties

- Electron-Withdrawing Groups : The trifluoromethoxy group (OCF₃) in the target compound increases electron deficiency, enhancing resistance to oxidative degradation compared to methoxy (OCH₃) groups .

- Halogen Position : Bromine at the 2' position (meta to the biphenyl bond) may sterically hinder coupling reactions compared to para-substituted bromine (e.g., 4,4'-Dibromobiphenyl), which facilitates symmetrical product formation .

Research Findings and Insights

- Synthetic Pathways : Bromination using NBS () and trifluoromethoxy introduction via boronic acid coupling () are critical steps for functionalizing biphenyl cores .

- Crystallography : Advanced software like SHELXL () aids in resolving structures of complex halogenated biphenyls, ensuring accurate stereochemical assignments .

- Environmental Monitoring: Non-target screening () identifies halogenated biphenyls as environmental contaminants, necessitating studies on the ecological impact of trifluoromethoxy derivatives .

Biological Activity

2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl (CAS No. 2179038-48-1) is a biphenyl derivative characterized by the presence of a bromine atom at the 2' position, a methyl group at the 4 position, and a trifluoromethoxy group at the 4' position. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C14H10BrF3O

- Molecular Weight : 331.13 g/mol

- Structural Characteristics : The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, although comprehensive data is limited. Here are key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl moieties have shown enhanced antimicrobial effects against various bacterial strains. The introduction of the trifluoromethoxy group may contribute to increased potency against Gram-positive bacteria due to its electronic effects .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Cu5 | 2 | High potency against Staphylococci |

| Cu4 | 4 | Strong inhibition of S. epidermidis |

| Reference Compounds | Varies | Comparative efficacy |

Anticancer Potential

While specific studies on this compound are sparse, related compounds with trifluoromethoxy groups have demonstrated promising anticancer activities. For example, studies on structurally analogous compounds have shown effective inhibition of cell proliferation in cancer cell lines . The mechanisms often involve interference with cellular signaling pathways and inhibition of angiogenesis.

Case Studies

- Antimicrobial Study : A study evaluating the activity of various trifluoromethoxy-containing compounds found that those with halogen substitutions exhibited significantly lower MIC values against Staphylococcus aureus compared to non-halogenated counterparts. This suggests that this compound could potentially exhibit similar antimicrobial properties .

- Anticancer Research : Another investigation into related trifluoromethoxy compounds revealed their ability to inhibit MMP-2 and MMP-9, enzymes implicated in cancer metastasis. The binding affinity of these compounds suggests a potential pathway for therapeutic application in oncology .

Future Research Directions

Given the preliminary findings and structural characteristics of this compound, several avenues for future research are suggested:

- Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level.

- In Vivo Studies : Evaluating the biological activity in animal models to assess therapeutic efficacy and safety.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2'-bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF .

- Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours to maximize coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Data Table :

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 | 96 |

| PdCl₂(dppf) | THF | 100 | 85 | 98 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., trifluoromethoxy group at δ ~145 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₀BrF₃O: 315.13 g/mol) with <2 ppm error .

- IR spectroscopy : Identify C-Br (550–600 cm⁻¹) and CF₃O (1250–1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electrophilic sites : Bromine at the 2'-position directs substitution to the para position of the adjacent benzene ring due to steric and electronic effects .

- Reagent optimization : Use KOtBu in DMSO for deprotonation, followed by azide or thiol nucleophiles to yield 2'-azido or 2'-thio derivatives .

- Kinetic studies : Monitor reaction progress via in-situ IR to track bromide displacement rates .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes) to model binding poses. Key parameters:

- Grid box size : 25 ų centered on the heme iron .

- Scoring function : AMBER force field for van der Waals and electrostatic interactions .

- MD simulations : GROMACS with CHARMM36m to assess stability over 100 ns trajectories .

- Data Table :

| Target Protein | Binding Energy (kcal/mol) | H-Bond Interactions |

|---|---|---|

| CYP3A4 | -8.2 | 3 (Trp126, Arg212) |

| COX-2 | -7.5 | 2 (Tyr385, Ser530) |

Q. How can contradictory data on oxidative stability be resolved in material science applications?

- Methodological Answer :

- Accelerated aging tests : Expose the compound to UV light (λ = 254 nm) and O₂ at 60°C for 72 hours. Monitor degradation via HPLC .

- Additive screening : Incorporate 1% BHT (butylated hydroxytoluene) to reduce radical-mediated decomposition .

- Contradiction analysis : Discrepancies in thermal stability (TGA reports 180–200°C decomposition) may stem from trace impurities; repeat assays with ultra-pure samples .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism .

- Error analysis : Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

- Example Workflow :

Treat cells with 0.1–100 µM compound for 48 hours.

Measure viability via MTT assay.

Normalize data to controls and fit using Hill equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.